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Compound of Interest

Compound Name: Axomadol hydrochloride

Cat. No.: B1665871

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axomadol is a centrally acting analgesic agent with a dual mechanism of action, exhibiting both
opioid agonistic properties and inhibition of norepinephrine reuptake. Following administration,
Axomadol undergoes metabolism, primarily mediated by the cytochrome P450 (CYP) 2D6
enzyme, to form its active O-demethylated metabolite. This metabolite is crucial to the overall
pharmacological profile of Axomadol, contributing significantly to its analgesic effects through
potent interaction with p-opioid receptors. This technical guide provides a comprehensive
overview of the Axomadol hydrochloride O-demethyl metabolite, focusing on its
pharmacological properties, pharmacokinetics, and relevant experimental methodologies.

Physicochemical Properties

While specific experimental data on the physicochemical properties of the isolated Axomadol
O-demethyl metabolite hydrochloride are not readily available in the public domain, its structure
can be inferred from the parent compound, Axomadol. The O-demethylation occurs at the
methoxy group on the phenyl ring.

Pharmacology

The O-demethyl metabolite of Axomadol is a potent agonist at the p-opioid receptor. Its binding
affinity is stereoselective, with the enantiomers exhibiting different potencies.
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Receptor Binding Affinity

The inhibitory constants (Ki) for the enantiomers of the O-demethyl metabolite at the human
recombinant p-opioid receptor have been determined, highlighting the greater potency of the
(1R,2R) enantiomer.[1]

Enantiomer Receptor Ki (uM)
(1R,2R)-O-demethyl o
) Human p-opioid 0.14
metabolite
(1S,2S)-0O-demethyl metabolite  Human p-opioid 3.8
Pharmacodynamics

The pharmacodynamic effects of the Axomadol O-demethyl metabolite are consistent with its
action as a p-opioid agonist. One of the key measurable effects is the induction of miosis (pupil
constriction).

A population pharmacokinetic/pharmacodynamic (PK/PD) model revealed that the predicted
effect-site concentrations of the (1R,2R)-O-demethyl metabolite linearly decreased pupll
diameter.[1]

Parameter Value

Slope of pupil diameter decrease (mm-ml ng—1) 0.00967

Pharmacokinetics

The formation of the O-demethyl metabolite is dependent on the activity of the CYP2D6
enzyme. As such, the pharmacokinetic profile of the metabolite can be significantly influenced
by an individual's CYP2D6 genotype. While a comprehensive table of standard
pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for the O-demethyl metabolite is not
available in a single source, population pharmacokinetic models have been developed to
describe its disposition.
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The kinetics of Axomadol and its O-demethyl metabolite have been described using a model
that includes a specific compartment for metabolite formation, representing the liver.[1]

Signaling Pathway

As a potent p-opioid receptor agonist, the Axomadol O-demethyl metabolite is understood to
activate the canonical G-protein coupled receptor signaling pathway associated with this
receptor. This pathway primarily involves the activation of inhibitory G-proteins (Gi/0).

p-Opioid Receptor Signaling

The binding of the O-demethyl metabolite to the p-opioid receptor initiates a cascade of
intracellular events, leading to the analgesic effect. Key downstream effects include the
inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the
modulation of ion channel activity, specifically the activation of inwardly rectifying potassium
(K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.
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Combine Axomadol HCI,
KOH, Ethylene Glycaol,
PEG-400 under N2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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